

1,8-dichloroanthraquinone CAS number

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Compound of Interest

Compound Name: 1,8-Dichloroanthraquinone

Cat. No.: B031358

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Core Identification and Properties

1,8-Dichloroanthraquinone is an organic compound featuring an anthraquinone framework substituted with two chlorine atoms at the 1 and 8 positions.^[1] Its unique structure makes it a valuable precursor in various industrial and pharmaceutical syntheses.^{[2][3]}

Chemical Identifiers

- CAS Number: 82-43-9^{[4][5]}
- Synonyms: 1,8-Dichloroanthracene-9,10-dione, 1,8-Dichloranthrachinon^{[4][5]}
- Molecular Formula: C₁₄H₆Cl₂O₂^{[4][5][6]}
- IUPAC Name: 1,8-dichloroanthracene-9,10-dione^[3]

Physicochemical Data

The key physical and chemical properties of **1,8-dichloroanthraquinone** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	277.10 g/mol	[3][5]
Appearance	White to Green to Brown solid/powder	[4]
Melting Point	201.5-203 °C	[4][7]
Boiling Point	387.84°C (Rough Estimate)	[4][7]
Solubility	Slightly soluble in water. Soluble in organic solvents like acetone and chloroform.	[1][4][7]
LogP	4.63	[4]
Vapor Pressure	0-0 Pa at 25°C	[4]

Synthesis and Experimental Protocols

1,8-Dichloroanthraquinone is primarily synthesized through chlorination reactions of anthraquinone derivatives. The following protocols are based on established methodologies.

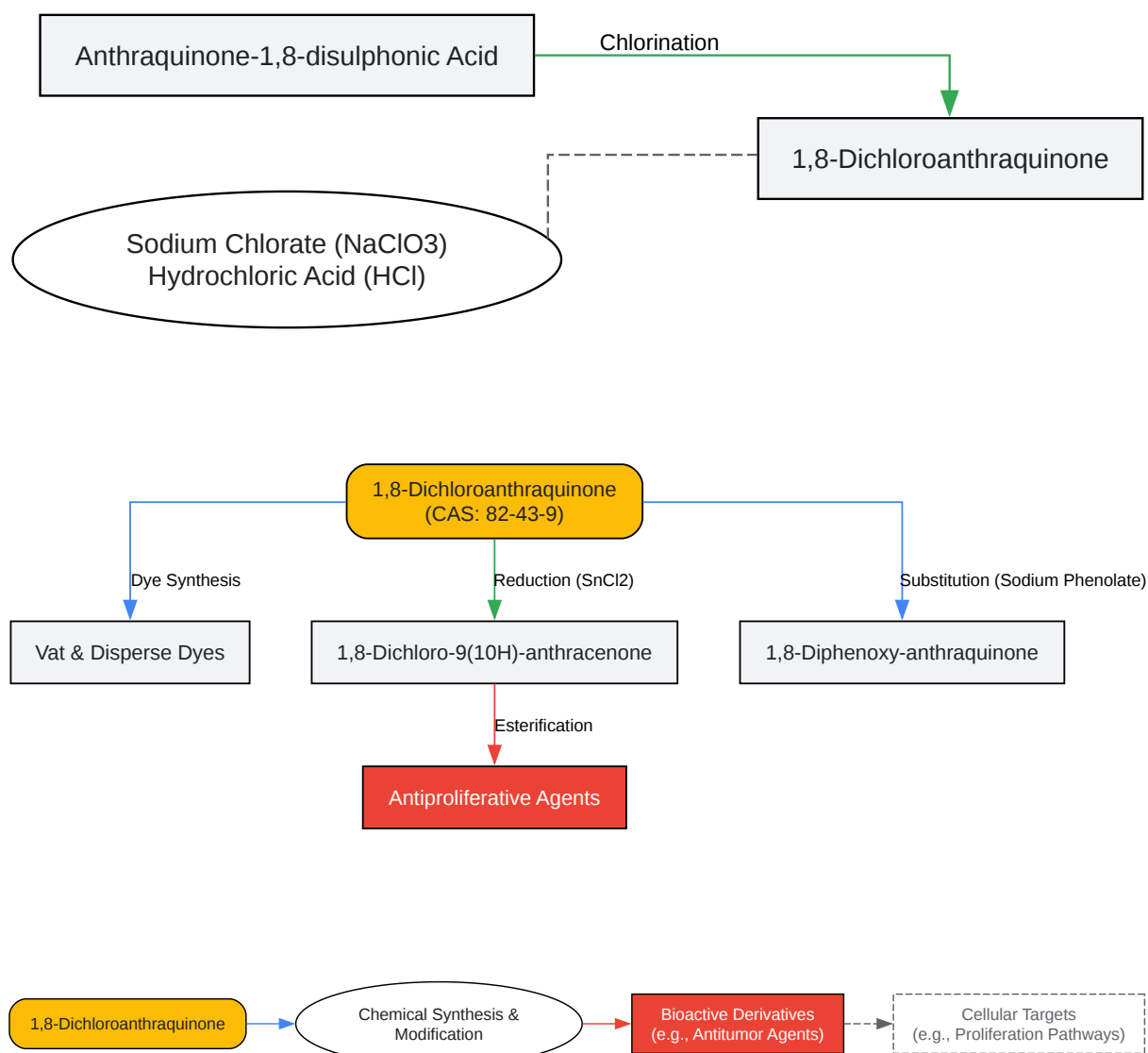
Synthesis via Chlorination of Anthraquinone Sulfonates

A common laboratory and industrial method involves the chlorination of anthraquinone- α -sulfonate using sodium chlorate in an acidic medium.[8] This method is also adaptable for producing **1,8-dichloroanthraquinone** from anthraquinone-1,8-disulphonic acid.[9]

Experimental Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend potassium anthraquinone- α -sulfonate (0.061 mole) in 500 cc of water and 85 cc of concentrated hydrochloric acid.[8]
- **Chlorination:** Heat the mixture to boiling with stirring. Prepare a solution of sodium chlorate (0.19 mole) in 100 cc of water and add it dropwise to the boiling mixture over a period of three hours.[8]

- **Reaction Completion:** After the addition is complete, continue to reflux the mixture slowly for an additional hour to ensure the reaction goes to completion.[8]
- **Isolation:** Collect the precipitated product by suction filtration.
- **Purification:** Wash the filter cake with hot water until the filtrate is neutral. Dry the resulting bright yellow product in a vacuum oven at 100°C.[8]



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